Covalent Binding Mechanism Differentiates KRAS G12D Inhibitor 10 from Non-Covalent Analogs
KRAS G12D inhibitor 10 is a covalent inhibitor as disclosed in patent WO2021108683A1 , whereas MRTX1133 is a non-covalent, reversible inhibitor . This covalent mechanism is designed to form a stable bond with the target protein, potentially leading to prolonged pharmacodynamic effects and sustained pathway inhibition.
| Evidence Dimension | Binding mechanism |
|---|---|
| Target Compound Data | Covalent (irreversible) inhibitor |
| Comparator Or Baseline | MRTX1133: Non-covalent (reversible) inhibitor |
| Quantified Difference | N/A (mechanism comparison, not a numerical value) |
| Conditions | Based on patent classification (WO2021108683A1) and published characterization of MRTX1133 |
Why This Matters
Covalent inhibition offers a distinct pharmacologic profile that may be advantageous in overcoming resistance or achieving sustained target engagement in cellular assays.
- [1] WO2021108683A1. (2021). Covalent ras inhibitors and uses thereof. View Source
- [2] Lee, N., Li, Y., Liu, G., Li, J., & Ren, J. (2024). Abstract 3325: HBW-012-D and HBW-012-E are novel, potent, selective, safe, and bioavailable KRAS G12D inhibitors with superior anti-tumor efficacy in mice. Cancer Research, 84(6_Supplement), 3325. https://doi.org/10.1158/1538-7445.AM2024-3325 View Source
